methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that integrates multiple functional groups, including a chromene, thiazole, and benzoate moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit menb, the 1,4-dihydroxy-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway .
Mode of Action
It’s known that similar compounds inhibit menb by forming an adduct with coenzyme a (coa) .
Biochemical Pathways
The compound is likely to affect the menaquinone (MK) biosynthesis pathway, given its inhibition of the MenB enzyme . Menaquinone, also known as vitamin K2, plays a crucial role in bacterial energy metabolism. By inhibiting MenB, the compound could disrupt energy production in bacteria, leading to their death.
Result of Action
The result of the compound’s action would likely be the disruption of energy metabolism in bacteria, leading to their death. This is due to the compound’s potential inhibition of the MenB enzyme, which plays a crucial role in the menaquinone (MK) biosynthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate typically involves a multi-step process:
Formation of 4-oxo-4H-chromene-2-carboxylic acid: This can be synthesized through the cyclization of salicylaldehyde with malonic acid in the presence of a base.
Amidation: The 4-oxo-4H-chromene-2-carboxylic acid is then converted to its corresponding amide using thionyl chloride followed by reaction with thiazole-4-amine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromene moiety can undergo oxidation reactions, typically forming quinones.
Reduction: The carbonyl groups in the chromene and thiazole rings can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It can be explored for its antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring, in particular, is known for its biological activity .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups that allow for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-chromene-2-carboxamide: Lacks the thiazole and benzoate groups, making it less versatile.
Thiazole-4-carboxamide: Does not contain the chromene and benzoate moieties, limiting its biological activity.
Methyl 4-aminobenzoate:
Uniqueness
Methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate is unique due to its combination of chromene, thiazole, and benzoate moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c1-27-20(26)13-8-6-12(7-9-13)15-11-29-21(22-15)23-19(25)18-10-16(24)14-4-2-3-5-17(14)28-18/h2-11H,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLXKOLFEQRQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.